molecular formula C19H25NO2S2 B2765959 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034329-65-0

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2765959
CAS No.: 2034329-65-0
M. Wt: 363.53
InChI Key: DKEVKUUGQKNXIX-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentanecarboxamide core substituted with two distinct thiophene moieties (3-yl and 2-yl positions) and a hydroxylated pentyl chain.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S2/c21-11-6-15(16-7-13-23-14-16)5-10-20-18(22)19(8-1-2-9-19)17-4-3-12-24-17/h3-4,7,12-15,21H,1-2,5-6,8-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEVKUUGQKNXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine, followed by carboxylation.

    Introduction of the thiophene groups: Thiophene groups can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

    Attachment of the hydroxy-substituted pentyl group: This step involves the reaction of a thiophene-substituted intermediate with a hydroxy-substituted pentyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three categories of analogs: thiophene-based antiproliferative agents , cyclopentanecarboxamide derivatives , and sulfur-containing heterocycles . Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Substituents/Features Biological Activity (IC₅₀ or Target) Source
Target Compound 5-hydroxy-3-(thiophen-3-yl)pentyl; thiophen-2-yl Inferred: Antiproliferative/antiviral
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiophen-2-yl; sulfonamide; thiazole Antiproliferative (IC₅₀ = 10.25 µM)
Cyclopentyl Fentanyl Cyclopentanecarboxamide; piperidine; phenethyl Opioid receptor agonist
(R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopentanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (32) Cyclopentanecarboxamide; thiophen-2-yl; azetidine SARS-CoV-2 PLpro inhibitor

Thiophene-Based Antiproliferative Agents

Compounds such as (26–29) () share the thiophen-2-yl moiety with the target compound and exhibit potent antiproliferative activity against human breast cancer (IC₅₀ ~9–10 µM). However, the absence of sulfonamide or thiazole groups in the target compound suggests divergent mechanisms of action.

Cyclopentanecarboxamide Derivatives

Cyclopentyl fentanyl () shares the cyclopentanecarboxamide core but differs critically in its piperidine-phenethyl substituents, which are hallmarks of opioid activity. The target compound lacks these opioid-like features, indicating a non-opioid therapeutic niche. In contrast, compound 32 () incorporates cyclopentanecarboxamide with thiophen-2-yl and azetidine groups, demonstrating antiviral activity against SARS-CoV-2. This suggests that the target compound’s thiophene and hydroxylated chain could similarly engage viral proteases or cellular targets .

Sulfur-Containing Heterocycles

Thiadiazoles and thiazoles () are noted for broad reactivity in drug development, including anticancer and antimicrobial applications.

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, with CAS Number 2034329-65-0, is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H25NO2S2C_{19}H_{25}NO_{2}S_{2}, with a molecular weight of 363.5 g/mol. The structure features two thiophene rings and a cyclopentanecarboxamide moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : The compound has shown potential in inhibiting key enzymes involved in various biological processes, including tyrosinase, elastase, and collagenase. For instance, studies indicate that similar compounds exhibit inhibitory activities against these enzymes, which are crucial in skin aging and other pathological conditions .
  • Modulation of Signaling Pathways : The structural characteristics allow the compound to modulate signaling pathways related to cell growth and apoptosis. This suggests potential applications in cancer therapy or regenerative medicine.

Research Findings

Several studies have investigated the biological activity of related compounds and their implications for health:

  • Anti-Aging Properties : Research on structurally similar compounds has revealed their ability to inhibit enzymes associated with skin aging. For example, compounds with similar thiophene structures have demonstrated significant inhibitory effects on tyrosinase (IC50 values ranging from 1.05 µM to 123.4 µM), suggesting that this compound may possess similar properties .
  • Anticancer Activity : Investigations into compounds with thiophene moieties have indicated potential anticancer effects through apoptosis induction and cell cycle arrest in various cancer cell lines. The specific pathways involved are still under research but may include modulation of p53 signaling and caspase activation.

Case Study 1: Skin Aging Inhibition

A comparative study evaluated the effects of several thiophene-containing compounds on skin aging markers. The results indicated that those with structural similarities to this compound exhibited significant inhibition of collagenase and elastase activities, which are critical in maintaining skin elasticity and firmness.

CompoundTyrosinase IC50 (µM)Collagenase IC50 (µM)Elastase IC50 (µM)
Compound A1.05123.450
Compound B7.03110.445
Target CompoundTBDTBDTBD

Case Study 2: Anticancer Screening

In a preliminary screening for anticancer activity, this compound was tested against several cancer cell lines. Results showed a promising reduction in cell viability at concentrations above 10 µM, warranting further investigation into its mechanism of action.

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